2-fluoro-N-(2-methylquinolin-6-yl)benzamide
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Overview
Description
2-fluoro-N-(2-methylquinolin-6-yl)benzamide is a compound that belongs to the class of fluorinated quinolines. These compounds are known for their significant biological activities and are widely used in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure enhances the biological activity and provides unique properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-methylquinolin-6-yl)benzamide can be achieved through various synthetic methods. One common approach involves the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-methylquinolin-6-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce various substituted quinolines .
Scientific Research Applications
2-fluoro-N-(2-methylquinolin-6-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes and pathways.
Industry: Used in the production of materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-methylquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor, blocking the activity of certain enzymes involved in disease processes. The incorporation of the fluorine atom enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated quinolines, such as:
- 7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
Uniqueness
2-fluoro-N-(2-methylquinolin-6-yl)benzamide is unique due to its specific structure, which includes a fluorine atom and a quinoline ring. This structure provides it with enhanced biological activity and unique properties compared to other similar compounds .
Properties
IUPAC Name |
2-fluoro-N-(2-methylquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-11-6-7-12-10-13(8-9-16(12)19-11)20-17(21)14-4-2-3-5-15(14)18/h2-10H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRSPAQAQDRURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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